6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene 6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene
Brand Name: Vulcanchem
CAS No.: 35984-93-1
VCID: VC0011131
InChI: InChI=1S/C48H48N8/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41/h13-24H,1-12H3
SMILES: CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=C6C=C(C=C7)C(C)(C)C)C8=C5C=C(C=C8)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C
Molecular Formula: C48H50N8
Molecular Weight: 736.9 g/mol

6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene

CAS No.: 35984-93-1

Main Products

VCID: VC0011131

Molecular Formula: C48H50N8

Molecular Weight: 736.9 g/mol

6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene - 35984-93-1

CAS No. 35984-93-1
Product Name 6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene
Molecular Formula C48H50N8
Molecular Weight 736.9 g/mol
IUPAC Name 6,15,24,33-tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene
Standard InChI InChI=1S/C48H48N8/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41/h13-24H,1-12H3
Standard InChIKey NNQWYGKROBKYQC-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=NC(=NC6=C7C=C(C=CC7=C(N6)NC2=N3)C(C)(C)C)C8=C5C=C(C=C8)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C
SMILES CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=C6C=C(C=C7)C(C)(C)C)C8=C5C=C(C=C8)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C
Canonical SMILES CC(C)(C)C1=CC2=C(C=C1)C3=NC4=C5C=C(C=CC5=C(N4)N=C6C7=C(C=CC(=C7)C(C)(C)C)C(=N6)N=C8C9=C(C=CC(=C9)C(C)(C)C)C(=N8)N=C2N3)C(C)(C)C
Synonyms 2,9,16,23-TETRA-TERT-BUTYL-29H,31H-PHTHALOCYANINE
PubChem Compound 435338
Last Modified Nov 11 2021
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